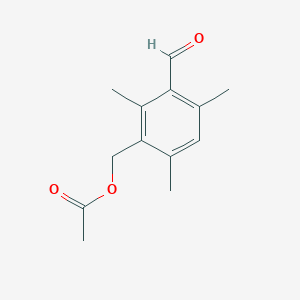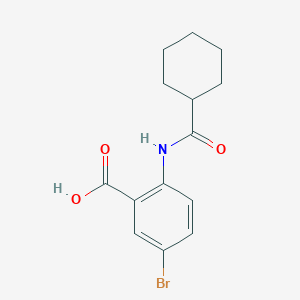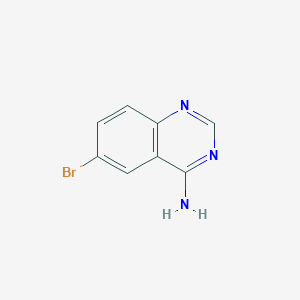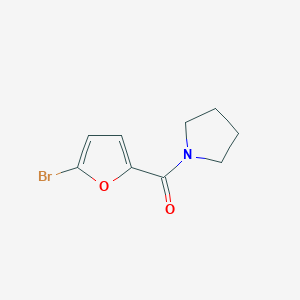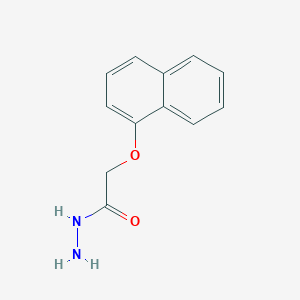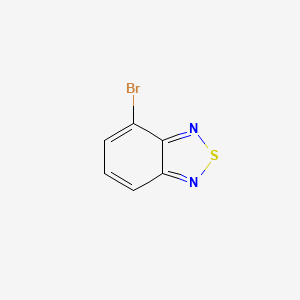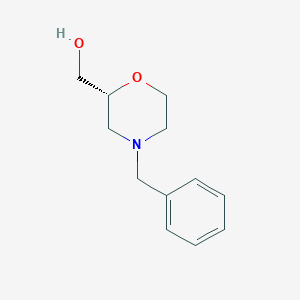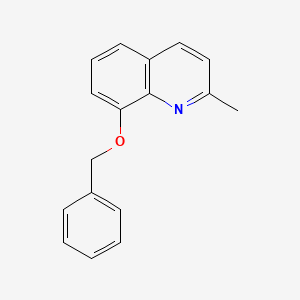
8-(Benzyloxy)-2-methylquinoline
Overview
Description
8-(Benzyloxy)-2-methylquinoline is a quinoline derivative characterized by the presence of a benzyloxy group at the 8th position and a methyl group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been found to target proteins like egfr . EGFR is a member of the ErbB family of receptor tyrosine kinases, which plays a crucial role in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation .
Mode of Action
It’s suggested that the benzyloxy moiety might help in increasing egfr kinase inhibitory activity . This suggests that the compound could potentially inhibit the activity of EGFR, thereby controlling the processes regulated by this protein.
Biochemical Pathways
The inhibition of egfr kinase activity suggests that it could affect pathways related to cell proliferation and survival
Result of Action
Similar compounds have shown significant growth inhibitory activity against certain bacterial and fungal species . This suggests that 8-(Benzyloxy)-2-methylquinoline could potentially have antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-2-methylquinoline typically involves the functionalization of 8-hydroxyquinoline through alkylation. One common method is the nucleophilic substitution reaction where 8-hydroxyquinoline is treated with benzyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out under mild conditions, often in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline and bromoquinoline derivatives.
Scientific Research Applications
8-(Benzyloxy)-2-methylquinoline has been studied for its antimicrobial properties. It has shown significant activity against various bacterial strains, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis . Additionally, it has been evaluated for its potential use as a fluorescent probe in biomedical applications due to its ability to interact with biological macromolecules .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
8-Methoxyquinoline: Similar structure but with a methoxy group instead of a benzyloxy group, showing different biological activities.
2-Methylquinoline: Lacks the benzyloxy group, resulting in different chemical reactivity and biological properties.
Uniqueness: 8-(Benzyloxy)-2-methylquinoline stands out due to the presence of both the benzyloxy and methyl groups, which confer unique lipophilicity and electronic properties. These modifications enhance its ability to interact with biological targets and improve its antimicrobial efficacy compared to its analogs .
Properties
IUPAC Name |
2-methyl-8-phenylmethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-10-11-15-8-5-9-16(17(15)18-13)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPYORLIWUDPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC3=CC=CC=C3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322551 | |
| Record name | 2-methyl-8-phenylmethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661512 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
93315-49-2 | |
| Record name | 2-methyl-8-phenylmethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)
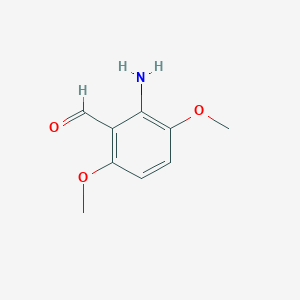
![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)
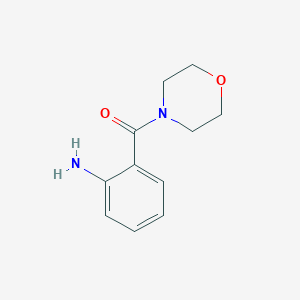
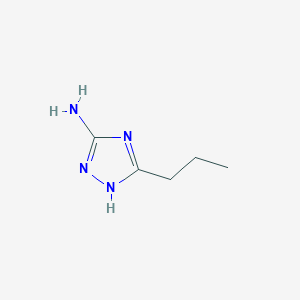
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)
